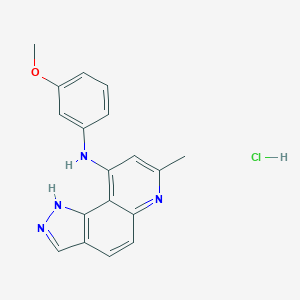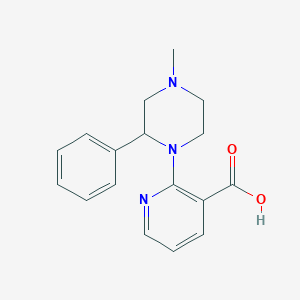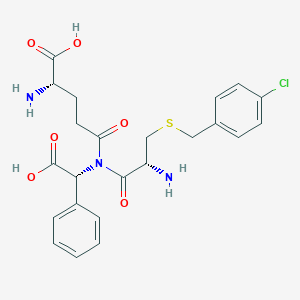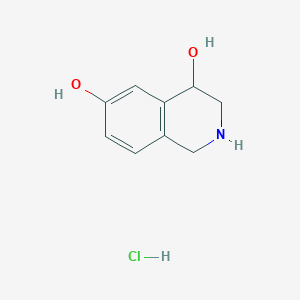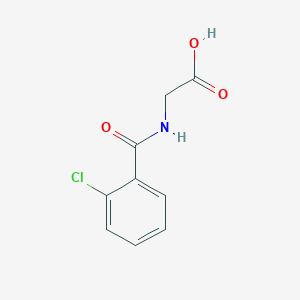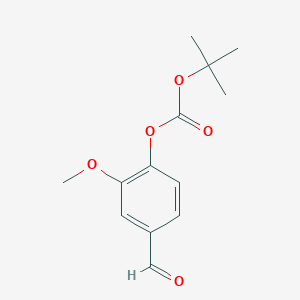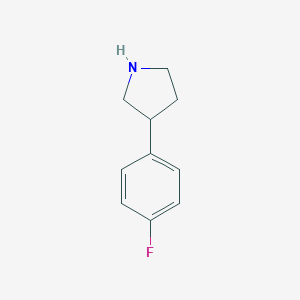
3-(4-Fluorophenyl)pyrrolidine
Übersicht
Beschreibung
“3-(4-Fluorophenyl)pyrrolidine” is a compound with the molecular formula C10H12FN . It is a hydrochloride with the CAS Number: 1029636-03-0 . The compound is an off-white solid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a 4-fluorophenyl group .Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, are known to exhibit a wide range of biological activities due to their diverse chemical reactions . These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and diverse enzyme inhibitory effects .Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)pyrrolidine” has a molecular weight of 165.21 . It has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a key component of “3-(4-Fluorophenyl)pyrrolidine”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Autoimmune Diseases
A new series of cis-3,4-diphenylpyrrolidine derivatives, which could potentially include “3-(4-Fluorophenyl)pyrrolidine”, have been found to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ, which is involved in autoimmune diseases .
Antibacterial Activity
Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, have been found to exhibit antibacterial activity . These compounds are used as pharmacophore groups in the development of new antibacterial agents .
Antifungal Activity
Pyrrolidine derivatives are also known to have antifungal properties . These compounds can be used in the development of new antifungal drugs .
Antiviral Activity
Compounds bearing pyrrolidine scaffolds, such as “3-(4-Fluorophenyl)pyrrolidine”, have been found to exhibit antiviral activity . These compounds are used in the development of new antiviral drugs .
Anticancer Activity
Pyrrolidine derivatives have been found to exhibit anticancer activity. For example, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines .
Anti-inflammatory Activity
Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, have been found to exhibit anti-inflammatory activity . These compounds can be used in the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Pyrrolidine derivatives are also known to have anticonvulsant properties . These compounds can be used in the development of new anticonvulsant drugs .
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been reported to show activity against various targets such as ck1γ and ck1ε . The role of these targets is significant in various biological processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It is known that the chiral moiety of pyrrolidine derivatives can influence kinase inhibition . This suggests that the compound might interact with its targets, leading to changes in their activity.
Biochemical Pathways
Given the reported activity of similar pyrrolidine derivatives, it is plausible that this compound could affect pathways related to the function of its targets .
Pharmacokinetics
The compound has a molecular weight of 165207, a density of 11±01 g/cm3, and a boiling point of 2418±330 °C at 760 mmHg . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Similar pyrrolidine derivatives have shown nanomolar activity against certain targets, suggesting potential biological effects .
Action Environment
It is recommended to store the compound in closed vessels at a temperature of -20°c . This suggests that temperature and exposure to air could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-(4-Fluorophenyl)pyrrolidine”, continue to be of interest in drug research and development . They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the diverse biological activities of these compounds and their potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOQWISAVOSATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390260 | |
| Record name | 3-(4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144620-11-1 | |
| Record name | 3-(4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



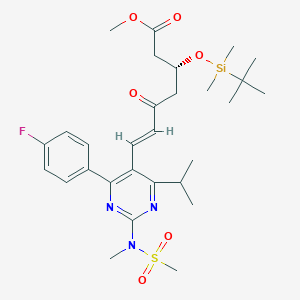


![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
